molecular formula C24H15ClN2O5 B4008188 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4008188
M. Wt: 446.8 g/mol
InChI Key: DRIRWMSRUVGJGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione" often involves complex reactions and conditions. For example, a novel method for synthesizing N-phenylphthalimide compounds with herbicidal activity demonstrated the significance of optimizing reaction conditions to achieve high yields and purity (Hai, 2007). These synthesis processes underscore the importance of selecting appropriate reagents, solvents, and reaction parameters to obtain the desired compounds efficiently.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied to understand their conformations and electronic properties. For instance, the molecular structures of isomeric compounds reveal differences in conformations and distances between atoms, influencing their chemical behavior (Li et al., 2005). These analyses are crucial for predicting the reactivity and interactions of such compounds.

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often lead to the formation of novel structures with interesting properties. Research has shown the development of various derivatives through reactions such as iodination, carbamoylation, and condensation (Zidar et al., 2009). These reactions are pivotal in exploring the chemical diversity and potential applications of these compounds.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and stability, are influenced by their molecular structure. Spectroscopic investigations, such as FT-IR and FT-Raman, along with quantum chemical calculations, provide insights into the vibrational frequencies, molecular geometry, and electronic structure, which are essential for understanding their physical characteristics (Renjith et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, photophysical behavior, and potential as ligands for biological receptors, have been a focus of research. Studies on similar compounds have highlighted their fluorescent properties and sensitivity to solvent polarity, indicating their potential in various chemical and biological applications (Deshmukh & Sekar, 2015).

Scientific Research Applications

Antimicrobial Activities

Compounds with benzoxazin-2-yl and isoindole motifs have been explored for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines showed good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010). This suggests that similar structures, including the compound , might also possess antimicrobial properties.

Herbicidal Activity

The synthesis and application of compounds with benzoxazin-2-yl and isoindole dione structures as herbicides have been documented. A novel method for synthesizing N-phenylphthalimide compounds with significant protox inhibiting herbicidal activity indicates the potential of related compounds in agricultural applications (Hai, 2007). This could point towards the utility of the specified compound in herbicidal formulations.

Material Science

In the realm of material science, phthalimide-functionalized compounds have been investigated for their corrosion resistance properties. For example, phthalimide-functionalized polybenzoxazines synthesized via Mannich reactions showed promising results in protecting mild steel against corrosion, suggesting potential applications in coatings and protective layers (Aly et al., 2020).

Pharmaceutical Research

Research on benzoxazin-3(4H)-one derivatives and related compounds has highlighted their significance as ligands for serotonin receptors, which could indicate their potential in developing treatments for neurological disorders. These compounds exhibited distinct affinities for 5-HT1A and/or 5-HT2A receptors, pointing to their possible use in psychiatric and neurological therapeutic applications (Mokrosz et al., 1998).

properties

IUPAC Name

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c1-2-31-20-6-4-3-5-19(20)27-22(28)15-9-7-13(11-17(15)23(27)29)21-26-18-12-14(25)8-10-16(18)24(30)32-21/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIRWMSRUVGJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione

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